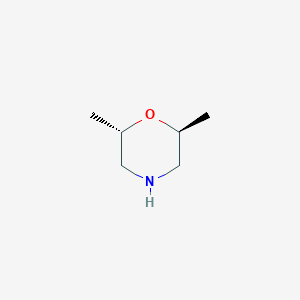

(2S,6S)-2,6-dimethylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,6S)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-45-6, 276252-73-4 | |

| Record name | 2,6-Dimethylmorpholine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylmorpholine, (2S,6S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S,6S)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, (2S,6S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2S,6S)-2,6-Dimethylmorpholine

Introduction: The Significance of (2S,6S)-2,6-Dimethylmorpholine in Modern Drug Development

This compound, a chiral disubstituted morpholine, has emerged as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its rigid, chair-like conformation and the specific stereochemical orientation of its methyl groups play a crucial role in defining the binding affinity and efficacy of the final drug product. Most notably, the cis-isomer, and specifically the (2S,6S)-enantiomer, is a key intermediate in the industrial-scale synthesis of the broad-spectrum antifungal agent, Amorolfine.[1] The precise stereochemistry of this morpholine moiety is paramount for the drug's therapeutic activity. This guide provides a comprehensive overview of the core synthetic strategies for obtaining this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis of their respective advantages and limitations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

-

Industrial Production of cis-2,6-Dimethylmorpholine via Cyclization of Diisopropanolamine and Subsequent Resolution or Isomerization: This is the most common approach for large-scale production, focusing on obtaining the thermodynamically favored cis-diastereomer.

-

Asymmetric Synthesis via Catalytic Hydrogenation of Dehydromorpholine Precursors: This method offers a direct route to the enantiomerically pure (2S,6S)-isomer through the use of chiral catalysts.

-

Synthesis from Chiral Starting Materials: This "chiral pool" approach utilizes readily available, enantiomerically pure precursors to construct the morpholine ring with predetermined stereochemistry.

The following sections will provide a detailed exploration of each of these strategies.

Method 1: Industrial Synthesis via Cyclization of Diisopropanolamine

The workhorse for industrial production of cis-2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine.[2][3] This method is cost-effective due to the low cost of the starting material, which is a byproduct of diisopropylamine synthesis.[4] The primary challenge lies in controlling the diastereoselectivity to maximize the yield of the desired cis-isomer over the trans-isomer.

Mechanism of Acid-Catalyzed Cyclization

The reaction proceeds via a double dehydration mechanism catalyzed by a strong acid, typically sulfuric acid. The key to favoring the cis-isomer lies in thermodynamic control. The chair conformation of the morpholine ring with both methyl groups in the equatorial position (cis-isomer) is sterically less hindered and therefore thermodynamically more stable than the conformation with one equatorial and one axial methyl group (trans-isomer).

Caption: Acid-catalyzed cyclization of diisopropanolamine.

Experimental Protocol: Optimized for High cis-Isomer Content

The following protocol is a synthesis of information from various patented industrial processes aimed at maximizing the cis-isomer content.[2][5]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap, carefully add concentrated sulfuric acid.

-

Reagent Addition: While vigorously stirring, slowly add diisopropanolamine to the sulfuric acid. The addition should be exothermic, and the temperature should be controlled.

-

Dehydration: Heat the reaction mixture to a temperature range of 150-190°C. Water will begin to distill off and can be collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected.

-

Workup: After cooling, the reaction mixture is carefully neutralized with a strong base, such as sodium hydroxide solution, to a pH of >12. This will liberate the free amine.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., toluene). The combined organic layers are dried over anhydrous sodium sulfate and then purified by fractional distillation to separate the cis and trans isomers.

Quantitative Data and Process Optimization

| Parameter | Condition | Result | Reference |

| Sulfuric Acid Molarity | 96% | High yield of morpholine | [2] |

| Reaction Temperature | 180-200°C | Favors cis-isomer formation | [2] |

| Diisopropanolamine:H₂SO₄ Ratio | 1:1.5 to 1:2.5 | Optimal for high conversion and selectivity | [2] |

| Typical Yield | >90% (total morpholine) | High efficiency | [2] |

| Typical cis:trans Ratio | 85:15 to 90:10 | Good diastereoselectivity | [2] |

Note: The separation of the cis and trans isomers can be challenging due to their close boiling points. Highly efficient fractional distillation columns are required for industrial-scale purification.

Method 2: Asymmetric Synthesis via Catalytic Hydrogenation

For applications requiring the enantiomerically pure this compound, asymmetric hydrogenation of a prochiral dehydromorpholine precursor is a highly effective strategy.[6][7] This method relies on the use of a chiral transition metal catalyst, typically rhodium-based, to stereoselectively deliver hydrogen to one face of the double bond.

Mechanism of Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation involves the coordination of the dehydromorpholine substrate to the chiral rhodium complex. The chiral ligand environment dictates the facial selectivity of the hydrogenation. The reaction proceeds through a series of oxidative addition, migratory insertion, and reductive elimination steps. The large bite angle of certain bisphosphine ligands is crucial for achieving high enantioselectivity.[7]

References

- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (2S,6S)-2,6-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,6S)-2,6-dimethylmorpholine, a chiral heterocyclic compound, is a key structural motif and versatile building block in modern medicinal chemistry. Its incorporation into drug candidates can significantly influence their pharmacological and pharmacokinetic profiles, including potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for their determination. Understanding these properties is paramount for its effective application in the design and development of novel therapeutics, particularly for central nervous system (CNS) disorders where the morpholine scaffold is a privileged structure.[1][2][3][4]

Chemical Identity and Structure

This compound is the trans-enantiomer of 2,6-dimethylmorpholine. The stereochemistry at positions 2 and 6 of the morpholine ring dictates its three-dimensional structure, which is crucial for its interaction with biological targets.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 276252-73-4 | [5][6] |

| Molecular Formula | C₆H₁₃NO | [5][6] |

| Molecular Weight | 115.17 g/mol | [5][6] |

| SMILES | C[C@@H]1O--INVALID-LINK--CNC1 | [6] |

| InChI Key | HNVIQLPOGUDBSU-WDSKDSINSA-N | [6] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its successful application in drug development, influencing everything from formulation to bioavailability.

| Property | Value | Method | Source |

| Physical State | Clear liquid | Visual Inspection | [7][8] |

| Boiling Point | ~147 °C (at 760 mmHg) | Distillation | [5][9] |

| Melting Point | Not available for the pure enantiomer; -85 °C for the cis/trans mixture | DSC | [9][10] |

| Density | ~0.935 g/mL (at 25 °C) | Pycnometry | [9] |

| Refractive Index | ~1.446 (at 20 °C) | Refractometry | [9] |

| pKa | 9.04 (Predicted for cis-isomer) | Potentiometric Titration | [11] |

| LogP | 0.3832 (Computed) | Computational | [6] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | Computational | [6] |

Solubility Profile

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Petroleum Ether | Soluble |

Experimental Protocols for Physicochemical Characterization

To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key properties of this compound.

Synthesis of this compound

The preparation of enantiomerically pure this compound typically involves the synthesis of the trans-racemate followed by chiral resolution.

Caption: Synthesis and chiral resolution workflow.

Step-by-Step Methodology:

-

Cyclization: Diisopropanolamine is reacted with a dehydrating agent, such as sulfuric acid, at elevated temperatures to induce cyclization and form a mixture of cis- and trans-2,6-dimethylmorpholine.[12] The reaction conditions can be optimized to favor the formation of the trans isomer.

-

Isolation of the trans-Racemate: The mixture of isomers is then separated, often through distillation or chromatography, to isolate the racemic trans-2,6-dimethylmorpholine.

-

Chiral Resolution: The racemic trans-isomer is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Liberation of the Enantiomer: The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure this compound.

Causality Behind Experimental Choices: The choice of a strong acid like sulfuric acid is crucial for efficient dehydration and cyclization. The selection of the chiral resolving agent is critical and depends on its ability to form well-defined, easily separable crystalline salts with one of the enantiomers.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and purity of a crystalline solid.[13][14][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS#:276252-73-4 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 2,6-ジメチルモルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. TRANS-2,6-DIMETHYLMORPHOLINE CAS#: 6485-45-6 [m.chemicalbook.com]

- 12. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 13. s4science.at [s4science.at]

- 14. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 15. scielo.br [scielo.br]

Introduction: The Significance of Stereoisomerism in 2,6-Dimethylmorpholine

An In-Depth Technical Guide to the Structural Analysis and Characterization of (2S,6S)-2,6-Dimethylmorpholine

This guide provides a comprehensive technical overview for the structural analysis and characterization of this compound, a chiral molecule of significant interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural elucidation.

2,6-Dimethylmorpholine (C₆H₁₃NO) is a heterocyclic compound featuring a morpholine ring substituted with two methyl groups at the C2 and C6 positions.[1][2] The presence of two stereocenters gives rise to three distinct stereoisomers: a pair of enantiomers known as the trans isomers, ((2R,6R) and (2S,6S)), and a meso compound, the cis isomer ((2R,6S)).

The (2S,6S)-enantiomer, in particular, is a valuable chiral building block.[3] Its specific three-dimensional arrangement is critical in asymmetric synthesis, where it can be used to introduce chirality into larger, more complex molecules. This is of paramount importance in drug development, as the biological activity and safety of a pharmaceutical agent are often dictated by its stereochemistry.[4][5] Furthermore, understanding the specific isomers is crucial in toxicology and environmental science, as cis-2,6-dimethylmorpholine is a known transformation product of the fungicide Fenpropimorph.[6]

This guide focuses on the definitive methods required to isolate, identify, and fully characterize the (2S,6S) stereoisomer, ensuring its purity and correct structural assignment for downstream applications.

Caption: Relationship between the stereoisomers of 2,6-dimethylmorpholine.

Synthesis and Chiral Resolution: The Gateway to Enantiopurity

The synthesis of 2,6-dimethylmorpholine is commonly achieved through the cyclization of diisopropanolamine using a strong acid like sulfuric acid.[7][8] This reaction typically produces a mixture of cis and trans isomers, with the cis isomer often being the major product.[7] Isolating the target (2S,6S)-enantiomer is therefore a two-fold challenge: first, separating the trans racemate from the cis meso compound, and second, resolving the trans enantiomers.

Fractional distillation can be employed to separate the cis and trans isomers based on their different boiling points.[7] However, the critical step for obtaining the (2S,6S) isomer is chiral resolution.

Core Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard method for separating enantiomers.[4] The underlying principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times, allowing for their separation.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection (The Causality): The choice of CSP is paramount. For amine compounds like 2,6-dimethylmorpholine, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a successful starting point due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole interactions).

-

Mobile Phase Screening:

-

Begin with a normal-phase solvent system (e.g., hexane/isopropanol) with a small percentage of an amine modifier (e.g., diethylamine, DEA) to improve peak shape and prevent tailing.

-

Screen different alcohol modifiers (e.g., ethanol, isopropanol) and vary their concentration to optimize selectivity (separation factor α).

-

-

Flow Rate and Temperature Optimization: Adjust the flow rate for optimal efficiency (plate count N) and resolution (Rs). Temperature can also influence selectivity and should be controlled.

-

Detection: Use a standard UV detector. Although morpholines have a weak chromophore, detection is typically feasible at low wavelengths (~200-210 nm).

-

Validation: Once separation is achieved, the method must be validated for linearity, accuracy, and precision to be used for quantitative analysis of enantiomeric excess (e.e.).

Definitive Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. Data from each method provides a piece of the puzzle, and together they create a self-validating system.

Caption: Comprehensive workflow for the isolation and characterization of this compound.

Mass Spectrometry (MS)

Expertise & Experience: MS is the first line of analysis to confirm the molecular weight and elemental formula. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective and robust method.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified sample in a volatile solvent (e.g., dichloromethane or methanol).

-

GC Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any residual solvent or impurities. A typical temperature program would start at ~50°C and ramp to ~250°C.

-

Ionization: Utilize a standard EI source (70 eV). This provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.

-

Mass Analysis: Scan a mass range from m/z 40 to 200.

-

Data Interpretation:

-

Confirm the presence of the molecular ion [M]⁺.

-

Analyze the fragmentation pattern. Key fragments arise from the cleavage of the morpholine ring.

-

Data Presentation: Expected Mass Spectrometry Data

| Feature | Expected Value | Rationale |

| Molecular Formula | C₆H₁₃NO | --- |

| Molecular Weight | 115.17 g/mol | [1][6][9][10] |

| Molecular Ion [M]⁺ (m/z) | 115 | Corresponds to the intact molecule. |

| Key Fragment (m/z) | 100 | Loss of a methyl group (-CH₃). |

| Key Fragment (m/z) | 58 | Cleavage yielding [C₃H₈N]⁺ fragment. |

| Base Peak (m/z) | 44 | Cleavage yielding [C₂H₆N]⁺ fragment. |

Note: Fragmentation patterns are based on typical EI behavior for cyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule in solution. Both ¹H and ¹³C NMR are required. The key to using NMR here is to distinguish the trans isomer from the cis (meso) isomer, which has a higher degree of symmetry.

-

Trustworthiness: The cis isomer possesses a Cₛ plane of symmetry, meaning the two methyl groups and the two pairs of ring protons are chemically equivalent. This results in a simpler spectrum. The trans isomer is chiral (C₂ symmetry), and its corresponding protons and carbons are not equivalent, leading to a more complex spectrum.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the integration, multiplicity (splitting patterns), and coupling constants (J-values) of the signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): A COSY experiment will confirm ¹H-¹H couplings, while an HSQC experiment will correlate protons directly to the carbons they are attached to, aiding in definitive signal assignment.

Data Presentation: Comparative NMR Data (Typical Shifts in CDCl₃)

| Nucleus | cis Isomer (Meso) | trans Isomer (e.g., 2S,6S) | Rationale for Difference |

| ¹³C (Methyl) | ~18-20 ppm (1 signal) | ~19-21 ppm (1 signal) | Symmetry makes methyls equivalent in both. |

| ¹³C (C2/C6) | ~70-72 ppm (1 signal) | ~70-72 ppm (1 signal) | Carbons adjacent to oxygen. |

| ¹³C (C3/C5) | ~50-52 ppm (1 signal) | ~50-52 ppm (1 signal) | Carbons adjacent to nitrogen. |

| ¹H (Methyl) | Doublet (6H) | Doublet (6H) | Methyl protons split by adjacent CH. |

| ¹H (H2/H6) | Multiplet (2H) | Multiplet (2H) | Protons on carbons with methyl groups. |

| ¹H (H3/H5) | Two Multiplets (2H each) | Complex Multiplets (4H) | Ring protons show different coupling due to axial/equatorial positions. The trans isomer's lack of a symmetry plane can lead to more complex splitting. |

Note: Specific chemical shifts can vary based on solvent and concentration. The key diagnostic is the number of signals, which reflects molecular symmetry.

X-ray Crystallography

Expertise & Experience: While other techniques confirm connectivity and relative stereochemistry, single-crystal X-ray crystallography provides the absolute, unambiguous determination of the molecular structure in the solid state, including the (2S,6S) absolute configuration.

Authoritative Grounding: This is considered the "gold standard" for structural proof. The challenge often lies in obtaining a diffraction-quality single crystal. This can sometimes be achieved by creating a salt of the amine (e.g., with a chiral acid) or a co-crystal.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step. Screen various solvents, solvent mixtures, and crystallization techniques (slow evaporation, vapor diffusion) to grow a suitable single crystal.

-

Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The atomic positions are fitted to this map and refined to generate the final molecular structure.

-

Absolute Configuration Determination: The Flack parameter is calculated from the diffraction data. A value close to zero for the correct enantiomer confirms the absolute stereochemistry with high confidence.

Conclusion: A Validated and Comprehensive Analysis

The structural analysis of this compound demands a rigorous and multi-faceted analytical approach. By integrating data from mass spectrometry (confirming identity and mass), NMR spectroscopy (confirming connectivity and relative stereochemistry), chiral HPLC (confirming enantiomeric purity), and, when possible, X-ray crystallography (confirming absolute stereochemistry), researchers can be fully confident in the identity and quality of this critical chiral intermediate. This self-validating system of orthogonal techniques is essential for ensuring the scientific integrity of any research or development program that utilizes it.

References

- 1. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 2. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 276252-73-4 | BLA25273 [biosynth.com]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. diva-portal.org [diva-portal.org]

- 6. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 8. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 9. This compound | CAS#:276252-73-4 | Chemsrc [chemsrc.com]

- 10. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

Spectroscopic Characterization of (2S,6S)-2,6-dimethylmorpholine: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (2S,6S)-2,6-dimethylmorpholine, a chiral morpholine derivative of interest in pharmaceutical research and development. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but also insights into the experimental considerations and the structural information that can be gleaned from each spectroscopic technique.

Introduction: The Significance of Spectroscopic Analysis for Chiral Morpholines

This compound is a specific stereoisomer of 2,6-dimethylmorpholine. The "cis" configuration of the two methyl groups is inherent in the (2S,6S) designation. In the realm of drug development, the precise three-dimensional arrangement of atoms in a molecule is critical to its biological activity. Chiral molecules, such as this compound, can exhibit significantly different pharmacological and toxicological profiles compared to their enantiomers or diastereomers.

Therefore, unambiguous characterization of the correct stereoisomer is a fundamental requirement. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the structure and purity of such compounds. It is crucial to note that standard NMR spectroscopy, in an achiral solvent, will not distinguish between the (2S,6S) and (2R,6R) enantiomers, as their magnetic environments are identical.[1][2] The spectra for the racemic mixture of the cis-isomer will be identical to that of the pure (2S,6S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. The cis-configuration of the methyl groups in this compound leads to a C₂ axis of symmetry, simplifying the spectrum.

Table 1: ¹H NMR Data for cis-2,6-dimethylmorpholine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | m | 2H | H-2, H-6 (axial) |

| ~2.8 | d | 2H | H-3, H-5 (equatorial) |

| ~1.8 | t | 2H | H-3, H-5 (axial) |

| ~1.1 | d | 6H | -CH₃ |

| ~1.5-2.0 | br s | 1H | N-H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative spectrum. A product specification sheet for cis-2,6-dimethylmorpholine confirms that the proton NMR conforms to the expected structure with minimal trans isomer impurity.[3][4]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The multiplet at ~3.6 ppm is assigned to the methine protons at C-2 and C-6. These protons are in an axial position due to the chair conformation of the morpholine ring, which places the methyl groups in the more stable equatorial positions. The signals for the methylene protons on C-3 and C-5 are diastereotopic, meaning they are chemically non-equivalent. This results in separate signals for the axial and equatorial protons. The equatorial protons at ~2.8 ppm appear as a doublet, while the axial protons at ~1.8 ppm appear as a triplet. The six protons of the two equivalent methyl groups appear as a doublet at ~1.1 ppm, split by the adjacent methine protons. The broad singlet for the N-H proton is typical and its chemical shift can be highly variable.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the multiplicities.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the symmetry of cis-2,6-dimethylmorpholine, the spectrum is relatively simple.

Table 2: ¹³C NMR Data for cis-2,6-dimethylmorpholine

| Chemical Shift (δ) ppm | Assignment |

| ~72 | C-2, C-6 |

| ~50 | C-3, C-5 |

| ~20 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data is based on publicly available spectra for dimethylmorpholine.[5][6]

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The symmetry of the molecule results in only three distinct carbon signals. The signal at ~72 ppm is attributed to the two equivalent methine carbons (C-2 and C-6) which are deshielded by the adjacent oxygen and nitrogen atoms. The signal at ~50 ppm corresponds to the two equivalent methylene carbons (C-3 and C-5), which are adjacent to the nitrogen atom. The most upfield signal at ~20 ppm is assigned to the two equivalent methyl carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm.

-

Number of Scans: 512-2048 (as ¹³C has a low natural abundance).

-

Relaxation Delay: 2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorptions for the N-H, C-H, and C-O bonds. The NIST WebBook provides a gas-phase IR spectrum for cis-2,6-dimethylmorpholine.[7]

Table 3: IR Absorption Data for cis-2,6-dimethylmorpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| ~1460 | Medium | C-H bend (CH₂ and CH₃) |

| ~1100 | Strong | C-O-C stretch (asymmetric) |

Expertise & Experience: Interpreting the IR Spectrum

The key features of the IR spectrum are the N-H stretching vibration around 3350 cm⁻¹, which confirms the presence of the secondary amine. The strong absorptions in the 2850-2970 cm⁻¹ region are due to the stretching vibrations of the various C-H bonds in the molecule. The strong band around 1100 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the ether linkage within the morpholine ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place it in a solution cell.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample holder or the pure solvent.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique. The NIST Chemistry WebBook provides a mass spectrum for 2,6-dimethylmorpholine.[8]

Table 4: Mass Spectrometry Data for 2,6-dimethylmorpholine

| m/z | Relative Intensity (%) | Assignment |

| 115 | ~20 | [M]⁺ (Molecular Ion) |

| 100 | 100 | [M - CH₃]⁺ |

| 70 | ~30 | [C₄H₈N]⁺ |

| 56 | ~40 | [C₃H₆N]⁺ |

| 42 | ~50 | [C₂H₄N]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 115 confirms the molecular weight of the compound (C₆H₁₃NO).[9] The base peak at m/z 100 is due to the loss of a methyl group ([M - CH₃]⁺), which is a very favorable fragmentation for this structure, leading to a stable secondary carbocation. Other significant fragments arise from the cleavage of the morpholine ring.

Caption: Key fragmentation pathways of 2,6-dimethylmorpholine in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Instrument Setup:

-

Mass Spectrometer: An instrument equipped with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

-

Data Acquisition: The instrument will scan the selected mass range and record the abundance of each ion.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS allows for the unambiguous confirmation of the molecular structure, functional groups, and molecular weight. For researchers in drug development, this comprehensive spectroscopic profile is essential for ensuring the quality and identity of their materials.

References

- 1. 371841000 [thermofisher.com]

- 2. This compound | CAS#:276252-73-4 | Chemsrc [chemsrc.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. L13007.18 [thermofisher.com]

- 5. Dimethylmorpholine(141-91-3) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 8. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 9. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2S,6S)-2,6-Dimethylmorpholine: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of (2S,6S)-2,6-Dimethylmorpholine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer a blend of stereochemical precision, favorable physicochemical properties, and versatile reactivity is paramount. This compound, a chiral disubstituted morpholine, has emerged as a valuable building block and chiral auxiliary for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The morpholine ring, a common motif in numerous approved drugs, is often introduced to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.[1][2] The specific stereochemistry of the (2S,6S)-enantiomer provides an opportunity for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.

This technical guide provides an in-depth analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, commercial availability, synthesis and manufacturing considerations, and, most importantly, its applications in drug discovery, supported by actionable insights and protocols.

Chemical and Physical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and formulation. The data presented below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 276252-73-4 | [3] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 146.6 ± 0.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.4460 @ 20 °C | [5] |

| Flash Point | 48.9 ± 0.0 °C | [3] |

| Solubility | Soluble in water (≥ 0.1 mg/mL at 20°C) | [6] |

| pKa | Not readily available | |

| LogP | -0.10 | [3] |

Commercial Availability and Strategic Sourcing

This compound is available from a range of chemical suppliers, catering to both research and development and commercial-scale needs. When sourcing this chiral intermediate, it is crucial to consider not only the purity but also the enantiomeric excess (e.e.), as this will directly impact the stereochemical integrity of the final product.

Key Suppliers:

-

Scimplify: A manufacturer and bulk supplier of this compound.

-

Synquest Labs: Offers the compound under the product number 4H31-1-2B.

-

ChemScene: Provides this compound with a purity of ≥97%.

-

Biosynth: Supplies the optically pure compound for research purposes.

-

Sigma-Aldrich (Merck): Lists the compound, though availability may vary by region.

-

Chemsrc: A platform to find various suppliers, with some offering different purities and quantities.[3]

Procurement Considerations:

-

Purity and Enantiomeric Excess: Always request a certificate of analysis (CoA) to verify the purity and, critically, the enantiomeric excess. For applications as a chiral auxiliary or in the synthesis of a single-enantiomer drug, an e.e. of >99% is typically required.

-

Scalability: For drug development programs, it is essential to select a supplier with a proven track record of scaling up production from gram to kilogram and, eventually, to metric-ton quantities.

-

Regulatory Support: Reputable suppliers should be able to provide necessary documentation to support regulatory filings, such as statements on residual solvents and heavy metals.

Synthesis and Manufacturing: From Racemate to Enantiopure Intermediate

The commercial synthesis of 2,6-dimethylmorpholine primarily yields the cis- and trans-diastereomers. For pharmaceutical applications, the cis-isomer is often the desired starting material, which can then be resolved to obtain the individual enantiomers. A common industrial synthesis of cis-2,6-dimethylmorpholine involves the acid-catalyzed cyclization of diisopropanolamine.

Protocol 1: Synthesis of cis-2,6-Dimethylmorpholine via Cyclization of Diisopropanolamine

This protocol is based on established patent literature and provides a robust method for the synthesis of the racemic cis-2,6-dimethylmorpholine.[7][8]

Reaction Scheme:

A simplified reaction scheme for the synthesis of cis-2,6-dimethylmorpholine.

Materials:

-

Diisopropanolamine

-

Concentrated Sulfuric Acid (96-98%)

-

Sodium Hydroxide (50% aqueous solution)

-

Toluene

Procedure:

-

Reaction Setup: In a reactor equipped with a mechanical stirrer, a thermometer, and a distillation condenser, carefully and simultaneously add diisopropanolamine and concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid should be maintained between 1:1.0 and 1:3.0.[7] The addition should be controlled to allow the reaction temperature to rise to 85-170 °C from the heat of reaction.

-

Cyclization: After the addition is complete, heat the reaction mixture to 150-190 °C for 1 to 25 hours. During this period, water will be distilled off.[8] The progress of the reaction can be monitored by GC analysis of aliquots.

-

Work-up: Cool the reaction mixture and carefully neutralize it with a 50% sodium hydroxide solution to a pH of 12-14, while maintaining the temperature below 40 °C.

-

Extraction and Distillation: Separate the organic phase and extract the aqueous phase with toluene. Combine the organic phases and distill under reduced pressure to remove the solvent and purify the crude product.

-

Drying: The resulting distillate, which may contain water, can be dried by stirring with a 50% sodium hydroxide solution. The organic layer is then separated to yield cis-2,6-dimethylmorpholine with a high proportion of the cis-isomer.

Causality and Experimental Choices:

-

The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization of diisopropanolamine.

-

The simultaneous addition of reactants allows for better temperature control and utilization of the exothermic heat of mixing and reaction.

-

The final distillation and drying steps are crucial for removing water and other impurities to obtain a product of sufficient purity for subsequent resolution or use.

Enantioselective Synthesis and Resolution

While the synthesis of the racemic cis-2,6-dimethylmorpholine is well-established, obtaining the enantiopure (2S,6S)-isomer requires either an asymmetric synthesis or a chiral resolution of the racemate.

-

Asymmetric Synthesis: Asymmetric synthesis of 2,6-disubstituted morpholines can be achieved through various strategies, including the use of a chiral pool (starting from naturally occurring chiral molecules) or asymmetric catalysis.[10][11][12] For example, an enantioselective approach could involve the asymmetric hydrogenation of a corresponding dehydromorpholine precursor using a chiral catalyst.[11][12]

Applications in Drug Development: A Chiral Scaffold for Innovation

The this compound moiety is a valuable component in the medicinal chemist's toolbox, offering several advantages in drug design.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[13] this compound can be used as a chiral auxiliary to control the stereochemistry of reactions such as alkylations or aldol additions at the α-position of a carbonyl group. After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled.

As a Key Structural Motif in Bioactive Molecules

The incorporation of the this compound scaffold into a drug candidate can impart desirable properties:

-

Improved Physicochemical Properties: The morpholine ring can increase the polarity and aqueous solubility of a molecule, which is often beneficial for oral bioavailability.

-

Enhanced Metabolic Stability: The nitrogen atom of the morpholine ring is generally less prone to metabolism compared to other acyclic or cyclic amines.

-

Precise Vectorial Orientation: The rigid, chair-like conformation of the morpholine ring, combined with the defined stereochemistry of the methyl groups, allows for the precise positioning of substituents to optimize interactions with a biological target.

Workflow for Incorporating this compound into a Drug Candidate:

A general workflow for the utilization of this compound in a drug discovery program.

Case Study: Potential Application in Linezolid Analogues

Linezolid is an oxazolidinone antibiotic with a morpholine ring that is crucial for its activity and pharmacokinetic properties.[14][15] The synthesis of novel Linezolid analogues often involves the modification of the morpholine moiety. While specific examples utilizing this compound are not extensively documented in publicly available literature, its use in this context is a logical extension of established structure-activity relationships. The introduction of the chiral dimethylmorpholine could be explored to fine-tune the binding affinity to the bacterial ribosome and to modulate the metabolic profile of the antibiotic.

Conclusion: A Versatile and Valuable Chiral Building Block

This compound represents a strategically important chiral building block for the development of new pharmaceuticals. Its well-defined stereochemistry, coupled with the favorable properties of the morpholine scaffold, offers medicinal chemists a powerful tool for the design and synthesis of novel drug candidates with optimized efficacy and pharmacokinetic profiles. As the demand for enantiomerically pure drugs continues to grow, the commercial availability and the development of efficient synthetic routes to this compound will be of increasing importance to the pharmaceutical industry.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:276252-73-4 | Chemsrc [chemsrc.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2,6-Dimethylmorpholine 97 141-91-3 [sigmaaldrich.com]

- 6. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 8. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 9. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]

- 10. Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. lifechemicals.com [lifechemicals.com]

- 14. asianpubs.org [asianpubs.org]

- 15. iris.unibas.it [iris.unibas.it]

Introduction: A Scientist's Perspective on (2S,6S)-2,6-dimethylmorpholine

An In-Depth Technical Guide to the Safe Handling and Application of (2S,6S)-2,6-dimethylmorpholine

This compound is a chiral amine that serves as a valuable building block in modern synthetic chemistry, particularly within the pharmaceutical industry.[1] Its defined stereochemistry makes it a crucial component for creating complex, optically pure molecules, where precise three-dimensional arrangement is paramount to biological activity. This compound is the trans-isomer of 2,6-dimethylmorpholine.[2] As researchers and drug development professionals, our ability to innovate with such reagents is directly linked to our capacity to handle them with the utmost respect for their chemical nature and potential hazards.

This guide moves beyond a simple recitation of safety data. It is designed to provide a comprehensive operational framework for the safe and effective use of this compound in a laboratory setting. We will explore not just what to do, but why we do it, grounding our protocols in the fundamental chemical and toxicological properties of the substance. By understanding the causality behind each handling guideline, we empower ourselves to work more safely, mitigate risks effectively, and ensure the integrity of our research.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's physical properties is the foundation of safe handling. These characteristics dictate its behavior under various laboratory conditions, from storage to reaction quenching.

Structural and General Information

This compound is a substituted morpholine derivative. The morpholine ring is a six-membered heterocycle containing both an ether and a secondary amine functional group. The "(2S,6S)" designation specifies the stereochemistry at the two chiral centers, indicating that both methyl groups are in a trans configuration relative to each other on the ring.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key quantitative data for 2,6-dimethylmorpholine. It is crucial to note that some data is reported for the general compound or its isomers, as specific data for the (2S,6S) enantiomer is not always available. This highlights the importance of treating the specific isomer with the same, if not greater, level of caution as the well-documented mixture.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [2][3][4] |

| Molecular Weight | 115.17 g/mol | [2][3][4] |

| CAS Number | 276252-73-4 | [2][3][4] |

| Appearance | Clear liquid | [5][6] |

| Boiling Point | 146.6 - 147 °C at 760 mmHg | [4][6] |

| Melting Point | -85 °C (-121 °F) | [5][6][7] |

| Density | ~0.935 g/mL at 25 °C | |

| Flash Point | 41.5 - 48 °C (106.7 - 118.4 °F) [Closed Cup] | [8][9] |

| Water Solubility | Miscible / Soluble (≥ 0.1 mg/mL) | [5][6][7][9][10] |

| Vapor Density | 4 (Air = 1) | [7] |

The flash point, falling between 41.5°C and 48°C, is of particular importance.[8][9] This classifies the compound as a flammable liquid, meaning it does not require significant heating to generate vapors that can form an ignitable mixture with air.[5][7] Its vapor is also four times denser than air, indicating that in the event of a spill, vapors will tend to accumulate in low-lying areas, posing a persistent ignition risk.[7]

Section 2: Hazard Identification and Risk Assessment

This compound presents a multi-faceted hazard profile that demands a comprehensive risk assessment before any laboratory work commences. The primary risks are its flammability, corrosivity, and acute toxicity upon contact or ingestion.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

(Source: Aggregated from multiple suppliers and databases)[2][5][9][11]

The classification as "Skin Corrosion, Category 1B" is critical; it signifies that the material can cause irreversible damage to the skin after exposure.[2][9] This is a more severe classification than simple irritation and underscores the necessity of stringent personal protective equipment (PPE) protocols.

Toxicological Profile

-

Dermal (Skin) Contact: The compound is harmful if absorbed through the skin and can cause severe chemical burns.[9][10] The amine functional group contributes to its corrosive nature, allowing it to readily damage tissue.

-

Ocular (Eye) Contact: Direct contact will cause serious, potentially irreversible eye damage.[5][9][10] The corrosive properties necessitate immediate and prolonged irrigation if an exposure occurs.

-

Ingestion: It is harmful if swallowed, capable of causing severe burns to the gastrointestinal tract.[9][10]

-

Inhalation: Vapors can cause chemical burns to the respiratory tract.[10] Symptoms may include a burning sensation, coughing, and shortness of breath.[10]

Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.[9][10]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[7][9] Reactions with these materials can be exothermic and violent.

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon monoxide/dioxide.[9][10]

Section 3: Standard Operating Procedures for Safe Handling

The following protocols are designed as a self-validating system. Adherence to each step is critical for establishing a safe operating environment.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is to handle the material within a certified chemical fume hood.[9][10] This is non-negotiable. The fume hood provides essential ventilation to prevent the accumulation of flammable and toxic vapors in the laboratory workspace. All equipment used for handling, including balances for weighing, should be located within the fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[10][12]

Personal Protective Equipment (PPE)

A standard laboratory coat is insufficient. A layered approach to PPE is required:

-

Body Protection: Wear a chemically resistant apron over a flame-resistant lab coat.

-

Hand Protection: Use appropriate protective gloves (e.g., nitrile or neoprene) and inspect them for tears or holes before each use.[8] Given the corrosive nature of the compound, consider double-gloving. Contaminated gloves must be disposed of properly; do not reuse them.

-

Eye/Face Protection: Wear tightly fitting safety goggles.[8] Due to the severe eye damage risk, a full-face shield must be worn over the goggles during any transfer or reaction setup/workup procedure.

-

Respiratory Protection: For weighing and transfers, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended to prevent inhalation of vapors.[5]

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary glassware and equipment.

-

Dispensing:

-

Ground and bond the container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[8][12]

-

Slowly dispense the required amount of liquid using a syringe or cannula technique for transfers between sealed vessels. For transfers to open vessels, pour slowly to minimize splashing.

-

-

During Reaction: Keep the reaction vessel clearly labeled and ensure it remains within the fume hood. Maintain negative pressure in the hood at all times.

-

Post-Handling: Tightly close the source container.[9][10] Decontaminate any surfaces that may have been exposed. Wash hands thoroughly with soap and water after removing gloves.[9]

Caption: Workflow for the safe handling of this compound.

Section 4: Storage and Waste Management

Storage Protocol

Improper storage is a common cause of laboratory incidents.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][10] A storage temperature of 4°C is recommended.[3]

-

Container: Keep the container tightly closed to prevent the escape of vapors and protect from moisture.[9][10]

-

Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[9][10][13]

Waste Disposal

All waste containing this compound is considered hazardous.

-

Containers: Collect all liquid waste in a properly labeled, sealed container. Do not mix with incompatible waste streams.

-

Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers must be collected in a separate, sealed hazardous waste container for disposal.[5][7]

-

Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[8]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[9] Flush skin with plenty of water and soap for at least 15 minutes.[8][10] Seek immediate medical attention.[10]

-

Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting.[10][13] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[10]

Spill Response

Caption: Decision-making workflow for spill response.

Fire Response

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[8][9][10] Water spray can be used to cool fire-exposed containers.[9]

-

Firefighter Protection: A self-contained breathing apparatus (SCBA) and full protective gear are mandatory.[8][10]

-

Explosion Hazard: Vapors can form explosive mixtures with air.[13] Containers may explode when heated.[9] If a tank or large container is involved, isolate the area for 800 meters (1/2 mile) in all directions.[7]

Section 6: Applications in Research and Development

Understanding the utility of this compound provides context for its handling. It is primarily used as an optically pure compound in asymmetric synthesis. For instance, it can act as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction, and is later removed. This application is vital in drug discovery, where a single enantiomer of a drug often provides the desired therapeutic effect while the other may be inactive or even harmful. It is also used as an intermediate in the synthesis of more complex pharmaceutical ingredients.[1]

By adhering to the rigorous safety and handling protocols outlined in this guide, researchers can confidently and safely leverage the unique chemical properties of this compound to advance the frontiers of science and medicine.

References

- 1. products.basf.com [products.basf.com]

- 2. trans-2,6-Dimethylmorpholine | C6H13NO | CID 641501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS#:276252-73-4 | Chemsrc [chemsrc.com]

- 5. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2,6-DIMETHYL MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. cis-2,6-Dimethylmorpholine | CAS#:6485-55-8 | Chemsrc [chemsrc.com]

- 11. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes & Protocols: (2S,6S)-2,6-Dimethylmorpholine as a C₂-Symmetric Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Logic of C₂-Symmetric Auxiliaries

In the landscape of asymmetric synthesis, the ability to predictably control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereochemical guides that, once their purpose is served, can be cleaved and recycled.[1] Among the various classes of auxiliaries, those possessing C₂-symmetry, such as (2S,6S)-2,6-dimethylmorpholine, offer distinct advantages. The inherent symmetry simplifies the stereochemical environment by rendering the two faces of a prochiral enolate diastereotopic in a highly predictable manner. The two methyl groups act as stereochemical gatekeepers, effectively shielding one face of the reactive intermediate and directing the approach of an electrophile to the opposite, less hindered face.

This guide provides an in-depth exploration of this compound as a chiral auxiliary. We will move beyond mere procedural lists to explain the causal relationships behind experimental choices, offering protocols that are not just recipes, but self-validating systems grounded in mechanistic understanding.

Core Principle: Diastereoselective Enolate Formation and Reaction

The entire strategy hinges on the formation of a chiral N-acyl morpholine, which serves as the precursor to a chiral enolate. The C₂-symmetry of the auxiliary directs the stereochemical outcome of subsequent reactions. The general workflow is a three-stage process: attachment of the auxiliary, diastereoselective functionalization, and removal of the auxiliary.

Caption: General workflow for using this compound.

Application I: Asymmetric Alkylation for the Synthesis of α-Chiral Carboxylic Acid Derivatives

The asymmetric alkylation of enolates is a cornerstone of C-C bond formation. By employing an amide derived from this compound, we can synthesize α-substituted carboxylic acids with high enantiomeric purity.

Mechanistic Rationale for Stereocontrol

Upon deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), a lithium enolate is formed. The C₂-symmetry of the morpholine ring forces the enolate into a conformation where one face is sterically shielded by the two pseudo-axial methyl groups. The lithium cation is believed to chelate to both the enolate oxygen and the morpholine oxygen, creating a rigid, planar, six-membered ring transition state. This conformation exposes one face of the enolate double bond for attack.

Caption: Proposed chelated transition state for alkylation.

Experimental Protocols

Protocol 3.2.1: Synthesis of N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the N-propanoyl amide.

Protocol 3.2.2: Asymmetric Alkylation

-

To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at 0 °C to generate LDA.

-

Cool the LDA solution back to -78 °C.

-

Add a solution of N-propanoyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) neat or as a solution in THF.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product before purification by chromatography.

Data Summary (Expected Results)

The diastereoselectivity of the alkylation is highly dependent on the nature of the electrophile.

| Entry | Electrophile (R-X) | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |

| 1 | Benzyl Bromide | >95:5 | 85-95 |

| 2 | Iodomethane | >90:10 | 80-90 |

| 3 | Allyl Bromide | >95:5 | 85-95 |

| 4 | Isopropyl Iodide | ~85:15 | 60-70 |

Note: These are representative values based on analogous systems. Actual results require experimental validation.

Application II: Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The use of boron enolates of chiral morpholine amides often provides high levels of diastereoselectivity, favoring the syn-aldol product.[2]

Mechanistic Rationale: The Zimmerman-Traxler Model

The stereochemical outcome is rationalized by the Zimmerman-Traxler closed, chair-like transition state model. The boron enolate, formed by reaction with a dialkylboron triflate and a tertiary amine, reacts with an aldehyde. To minimize 1,3-diaxial interactions, the aldehyde substituent (R') will preferentially occupy an equatorial position, leading to the observed syn diastereomer. The C₂-symmetry of the morpholine auxiliary dictates the absolute stereochemistry.

References

Application Notes and Protocols: (2S,6S)-2,6-Dimethylmorpholine for Enantioselective Synthesis

Introduction: A Privileged Scaffold in Asymmetric Synthesis

(2S,6S)-2,6-Dimethylmorpholine is a C₂-symmetric chiral amine that has emerged as a powerful and versatile chiral auxiliary in modern organic synthesis. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high selectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

The efficacy of this compound stems from its rigid, chair-like conformation and the steric hindrance provided by the two methyl groups. When coupled with a carboxylic acid to form an N-acyl derivative (an amide), the molecule provides a highly defined and predictable steric environment. This environment effectively shields one face of the corresponding enolate, forcing electrophiles to approach from the less hindered face, thereby achieving high levels of diastereoselectivity in reactions such as alkylations and aldol additions.[2] Its structural simplicity and stability make it an attractive alternative to other well-known auxiliaries.

This guide provides a comprehensive overview of the principles, safety considerations, and detailed experimental protocols for employing this compound in key enantioselective transformations.

Critical Safety and Handling Protocols

cis-2,6-Dimethylmorpholine is a flammable, corrosive, and harmful chemical. Adherence to strict safety protocols is mandatory.[3][4]

Hazard Identification:

-

H226: Flammable liquid and vapor.[3]

-

H302 + H312: Harmful if swallowed or in contact with skin.[3]

-

H314: Causes severe skin burns and eye damage.[3]

Precautionary Measures & Handling:

-

Engineering Controls: Always handle cis-2,6-dimethylmorpholine in a certified chemical fume hood to avoid inhalation of vapors.[5] The work area must be equipped with an eyewash station and a safety shower.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[6]

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[7]

-

-

Handling & Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[4][7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

-

The compound can be air-sensitive; storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.[3]

-

-

Disposal: Dispose of waste materials and contaminated packaging through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[6]

Principle of Operation: The Chiral Amide Approach for Stereocontrol

The core strategy involves the formation of an N-acyl derivative of this compound. This amide serves as the key intermediate for stereoselective enolate formation.

-

Acylation: The chiral morpholine is acylated with a prochiral carboxylic acid derivative (typically an acyl chloride or anhydride) to form a stable amide.

-

Enolate Formation: The α-proton of the acyl group is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). This step is crucial and is performed at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting lithium or sodium enolate adopts a rigid, chelated Z-conformation.

-

Facial-Selective Reaction: The C₂-symmetry and the pseudo-axial methyl groups of the morpholine ring effectively block one face of the planar enolate. This steric blockade forces an incoming electrophile (E⁺) to attack from the opposite, less-hindered face.

-

Diastereoselective Product Formation: The reaction yields a product with a newly formed stereocenter, with a high preference for one diastereomer.

-

Auxiliary Cleavage: The amide bond is subsequently hydrolyzed (under acidic or basic conditions) or reductively cleaved to release the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde, while regenerating the this compound auxiliary.

Caption: General mechanism for enantioselective synthesis using the morpholine auxiliary.